molecular formula C8H13IO2 B13896043 [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

Cat. No.: B13896043
M. Wt: 268.09 g/mol
InChI Key: URURHKGTJABQBG-UHFFFAOYSA-N
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Description

[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: is a chemical compound that belongs to the class of oxabicyclo compounds It features a unique bicyclic structure with an iodomethyl group and a hydroxymethyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol involves its interaction with various molecular targets. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both iodomethyl and hydroxymethyl groups in [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol provides unique reactivity and potential for diverse chemical transformations.
  • Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry.

This compound in various scientific domains

Properties

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

[1-(iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol

InChI

InChI=1S/C8H13IO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6H2

InChI Key

URURHKGTJABQBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)CO)CI

Origin of Product

United States

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